2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance in the field of chemistry or any known applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound, including the starting materials, reagents, and reaction conditions. Provide detailed steps and any purification methods used.
Industrial Production Methods: If applicable, describe the industrial production methods for the compound, including large-scale synthesis, equipment used, and any safety considerations.
Analyse Chemischer Reaktionen
Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions, including solvents, catalysts, and temperature ranges.
Major Products: Describe the major products formed from these reactions and any side reactions that may occur.
Wissenschaftliche Forschungsanwendungen
Provide a comprehensive description of the scientific research applications of the compound, including its use in:
Chemistry: Discuss any roles the compound plays in chemical synthesis, catalysis, or as a reagent.
Biology: Describe any biological activities, such as enzyme inhibition, antimicrobial properties, or interactions with biomolecules.
Medicine: Mention any potential therapeutic applications, such as drug development or disease treatment.
Industry: Highlight any industrial uses, such as in materials science, manufacturing, or as a chemical intermediate.
Wirkmechanismus
Explain the mechanism by which the compound exerts its effects. Include details on molecular targets, pathways involved, and any known interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its uniqueness in terms of structure, reactivity, or applications.
List of Similar Compounds: Provide a list of similar compounds and briefly describe their key features and differences.
Eigenschaften
CAS-Nummer |
197649-67-5 |
---|---|
Molekularformel |
C21H28O6 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(1R,8S,9S,10S)-3,4,6-trihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),3,5-trien-15-one |
InChI |
InChI=1S/C21H28O6/c1-9(2)10-13(22)11-12(15(24)14(10)23)21-8-6-7-20(3,4)18(21)17(16(11)26-5)27-19(21)25/h9,16-18,22-24H,6-8H2,1-5H3/t16-,17+,18-,21-/m0/s1 |
InChI-Schlüssel |
LBJNLIBZUVWVTE-NYUBLWNDSA-N |
Isomerische SMILES |
CC(C)C1=C(C2=C(C(=C1O)O)[C@@]34CCCC([C@@H]3[C@@H]([C@H]2OC)OC4=O)(C)C)O |
Kanonische SMILES |
CC(C)C1=C(C2=C(C(=C1O)O)C34CCCC(C3C(C2OC)OC4=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.